2-Hydroxy-4-pyrrol-1-yl-benzoic acid
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Overview
Description
2-Hydroxy-4-pyrrol-1-yl-benzoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a pyrrol-1-yl group, and the hydrogen atom at the 2-position is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-pyrrol-1-yl-benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with pyrrole under specific conditions. One common method involves refluxing a mixture of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol for several hours . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-pyrrol-1-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The pyrrol-1-yl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 2-keto-4-pyrrol-1-yl-benzoic acid.
Reduction: Formation of 2-hydroxy-4-pyrrol-1-yl-benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-4-pyrrol-1-yl-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-pyrrol-1-yl-benzoic acid involves its interaction with various molecular targets. The hydroxyl group at the 2-position can form hydrogen bonds with biological molecules, while the pyrrol-1-yl group can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(2,5-dimethylpyrrol-1-yl)benzoic acid
- 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
- 2-chloro-5-pyrrol-1-yl-benzoic acid
Uniqueness
2-Hydroxy-4-pyrrol-1-yl-benzoic acid is unique due to the presence of both a hydroxyl group and a pyrrol-1-yl group on the benzoic acid scaffold. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-hydroxy-4-pyrrol-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10-7-8(12-5-1-2-6-12)3-4-9(10)11(14)15/h1-7,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYBHHIRDQQZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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